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This document provides detailed application notes and protocols for the microbial synthesis of

amorphadiene, a key precursor to the antimalarial drug artemisinin, using the yeast

Saccharomyces cerevisiae. By leveraging metabolic engineering, S. cerevisiae has been

developed into a robust cell factory for the production of this valuable sesquiterpene.

Introduction
Artemisinin-based combination therapies (ACTs) are the frontline treatment for malaria, a

disease that continues to affect millions globally. The supply of artemisinin, traditionally

extracted from the sweet wormwood plant, Artemisia annua, is subject to fluctuations in price

and availability.[1][2] The development of a semisynthetic production process, utilizing

engineered Saccharomyces cerevisiae to produce an artemisinin precursor, offers a stable and

potentially more economical alternative.[1][2] This process involves the fermentation of

engineered yeast to produce high titers of amorpha-4,11-diene, which is then chemically

converted to artemisinin.[1][2][3]

The core of this technology lies in the metabolic engineering of the yeast's native mevalonate

(MVA) pathway, which synthesizes isoprenoid precursors.[4][5] By introducing the gene for

amorphadiene synthase (ADS) from A. annua and upregulating the MVA pathway, the

metabolic flux is redirected towards the production of amorphadiene.[6][7]
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Metabolic Engineering Strategies
The primary strategy for enhancing amorphadiene production in S. cerevisiae is to increase

the intracellular supply of the precursor molecule, farnesyl diphosphate (FPP).[4][7] This is

achieved through a series of genetic modifications to the native mevalonate pathway:

Overexpression of Key Mevalonate Pathway Enzymes: A significant increase in

amorphadiene production was achieved by overexpressing every enzyme in the

mevalonate pathway up to farnesyl diphosphate synthase (ERG20).[2][3][8]

Upregulation of HMG-CoA Reductase: The enzyme 3-hydroxy-3-methylglutaryl-CoA

reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[5][6] Overexpression of

a truncated, soluble version of HMG-CoA reductase (tHMG1) has been shown to significantly

boost terpenoid production.[9]

Downregulation of Competing Pathways: To channel more FPP towards amorphadiene,

competing pathways are downregulated. A key target is the enzyme squalene synthase

(ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.[10]

Introduction of Amorphadiene Synthase (ADS): The gene encoding amorphadiene
synthase from Artemisia annua is introduced into the yeast to convert FPP to amorpha-4,11-

diene.[1][7]

Host Strain Selection: The choice of yeast strain can impact production. While initial work

was done in the S288C strain, the CEN.PK2 strain has been shown to be a superior chassis

for industrial applications due to its better-studied physiology.[1][3]

Quantitative Data Summary
The following table summarizes the amorphadiene production titers achieved in various

engineered S. cerevisiae strains under different fermentation conditions.
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Strain
Key Genetic
Modifications

Cultivation
Method

Amorphadiene
Titer

Reference

EPY201

ADS expressed

on a plasmid in

S288C

background

Shake flask 4.4 mg/L [7]

EPY214

Overexpression

of tHMG1, FPP

synthase, and

UPC2-1;

downregulation

of ERG9; ADS

expression

Shake flask 153 mg/L [11]

Gen 1.0 (Y151)

Recapitulation of

earlier S288C

engineering in

CEN.PK2

background

Shake flask ~150 mg/L [12]

Gen 2.0 (Y227)

Overexpression

of all mevalonate

pathway

enzymes to

ERG20 in

CEN.PK2

background

Shake flask ~750 mg/L [12]

Reengineered

CEN.PK2

Further

fermentation

process

development of

Gen 2.0 strain

Fed-batch

fermentation
> 40 g/L [2][3]

Plasmid-

transformed

CEN.PK113-5D

High-copy

plasmid

expressing ADS

16-day batch

cultivation
600 µg/L [13][14]
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Genome-

integrated

CEN.PK113-5D

ADS gene

integrated into

the genome

16-day batch

cultivation
100 µg/L [13][14]

Signaling Pathways and Experimental Workflows
Engineered Mevalonate Pathway for Amorphadiene
Synthesis
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Caption: Engineered mevalonate pathway in S. cerevisiae for amorphadiene production.

General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid,
precursor to the antimalarial agent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pnas.org [pnas.org]

4. Engineering yeast for the production of plant terpenoids using synthetic biology
approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B
[pubs.rsc.org]

5. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology
and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

6. academic.oup.com [academic.oup.com]

7. www2.lbl.gov [www2.lbl.gov]

8. researchgate.net [researchgate.net]

9. Engineering a universal and efficient platform for terpenoid synthesis in yeast - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid,
precursor to the antimalarial agent artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

12. pnas.org [pnas.org]

13. researchgate.net [researchgate.net]

14. Production of the artemisinin precursor amorpha-4,11-diene by engineered
Saccharomyces cerevisiae | Lunds universitets innovationsverksamhet [innovation.lu.se]

To cite this document: BenchChem. [Application Notes and Protocols for Amorphadiene
Synthesis in Saccharomyces cerevisiae]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190566#amorphadiene-synthesis-in-saccharomyces-
cerevisiae]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b190566?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.1110740109
https://pubmed.ncbi.nlm.nih.gov/22247290/
https://pubmed.ncbi.nlm.nih.gov/22247290/
https://www.pnas.org/doi/abs/10.1073/pnas.1110740109
https://pubs.rsc.org/en/content/articlehtml/2023/np/d3np00005b
https://pubs.rsc.org/en/content/articlehtml/2023/np/d3np00005b
https://pubs.rsc.org/en/content/articlehtml/2023/np/d3np00005b
https://www.sciepublish.com/article/pii/131
https://www.sciepublish.com/article/pii/131
https://academic.oup.com/femsyr/article/17/8/fox080/4582882
https://www2.lbl.gov/Science-Articles/Archive/sabl/2006/May/Antimalarial-from-Yeast.pdf
https://www.researchgate.net/publication/221749556_Production_of_amorphadiene_in_yeast_and_its_conversion_to_dihydroartemisinic_acid_precursor_to_the_antimalarial_agent_artemisinin
https://pmc.ncbi.nlm.nih.gov/articles/PMC9910604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9910604/
https://www.researchgate.net/publication/383825290_Metabolic_engineering_of_Saccharomyces_cerevisiae_for_enhanced_taxadiene_production
https://pmc.ncbi.nlm.nih.gov/articles/PMC3271868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3271868/
https://www.pnas.org/doi/pdf/10.1073/pnas.1110740109
https://www.researchgate.net/publication/7165109_Production_of_the_Artemisinin_Precursor_Amorpha-411-diene_by_Engineered_Saccharomyces_cerevisiae
https://www.innovation.lu.se/mercke/publication/250aef2d-742d-45a7-a643-b031800f9a59
https://www.innovation.lu.se/mercke/publication/250aef2d-742d-45a7-a643-b031800f9a59
https://www.benchchem.com/product/b190566#amorphadiene-synthesis-in-saccharomyces-cerevisiae
https://www.benchchem.com/product/b190566#amorphadiene-synthesis-in-saccharomyces-cerevisiae
https://www.benchchem.com/product/b190566#amorphadiene-synthesis-in-saccharomyces-cerevisiae
https://www.benchchem.com/product/b190566#amorphadiene-synthesis-in-saccharomyces-cerevisiae
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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